2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

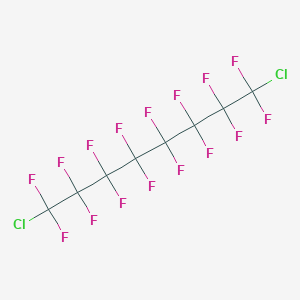

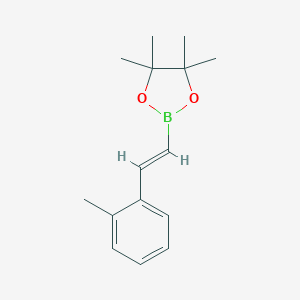

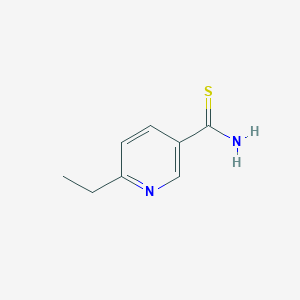

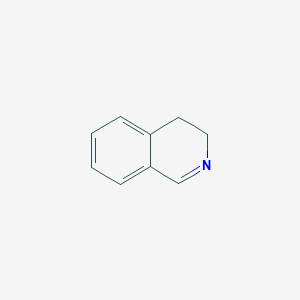

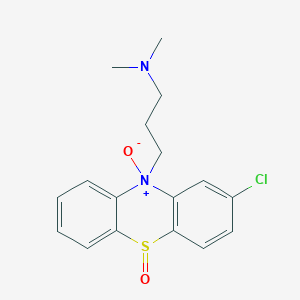

“2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.9 g/mol. It is a derivative of phenothiazine .

Molecular Structure Analysis

The molecular structure of “2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is complex, as it includes various functional groups. The structure is based on a phenothiazine core, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and nitrogen-containing ring .Aplicaciones Científicas De Investigación

Antiviral Applications

Phenothiazines, including chlorpromazine and thioridazine, have shown antiviral activities against a range of RNA viruses. These compounds inhibit viral infection and replication processes, such as clathrin-dependent endocytosis and cell-cell fusion, making them potential candidates for antiviral drug development. However, further research on animal and human subjects is necessary to validate these findings and establish therapeutic applications (Otręba et al., 2020).

Anticancer Activity

Recent studies have highlighted the potential of phenothiazines, like fluphenazine, perphenazine, and prochlorperazine, in cancer treatment. These compounds demonstrate anticancer activities by affecting the cell cycle, proliferation, and apoptosis of cancer cells. They target drug efflux pumps and signaling pathways, reducing the viability of cancer cells and promoting apoptosis. Their sedative and antiemetic properties also offer an advantage as adjuvant therapy in managing chemotherapy side effects (Otręba & Kośmider, 2020).

Antibacterial and Antifungal Effects

Phenothiazines have been recognized for their antimicrobial activities, including effects against resistant strains of Mycobacterium tuberculosis. The concentration of these compounds within macrophages, where mycobacteria reside, suggests a potential role in treating tuberculosis, especially in cases resistant to conventional antibiotics. Thioridazine, in particular, is recommended for further study as an adjunct to standard tuberculosis treatment regimens (Amaral et al., 2001).

Propiedades

IUPAC Name |

3-(2-chloro-10-oxido-5-oxophenothiazin-10-ium-10-yl)-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c1-19(2)10-5-11-20(21)14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGGPSDGPPUHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC[N+]1(C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908767 |

Source

|

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10-oxo-5lambda~4~,10lambda~5~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide | |

CAS RN |

10404-90-7 |

Source

|

| Record name | Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, N,5-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010404907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10-oxo-5lambda~4~,10lambda~5~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.